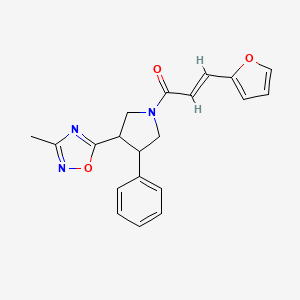

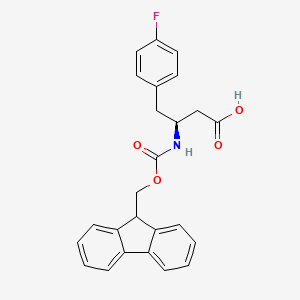

![molecular formula C25H30N2O3S2 B2385654 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450350-97-7](/img/structure/B2385654.png)

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit various biologically significant properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound was likely characterized using techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications

Synthesis and Structure

The compound was prepared by reacting tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. The structure of the newly synthesized compound was determined through nuclear magnetic resonance (NMR) techniques (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Pharmacological Significance

Non-Steroidal Anti-Inflammatory Properties: The compound belongs to the class of 2-arylpropanoic acids, which are essential non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating various types of arthritis and musculoskeletal disorders. Notably, ibuprofen (2) is a well-known NSAID with analgesic, antipyretic, and anti-inflammatory properties .

Biological Activities of Tryptamine Derivatives: Tryptamine (1) and its derivatives exhibit a diverse range of biological activities. These include neurotransmitter functions, mood regulation, and potential therapeutic effects. By coupling ibuprofen with tryptamine, the compound N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3) was obtained, highlighting the importance of amides in the pharmaceutical industry .

Potential Applications

Anti-Inflammatory and Analgesic Effects: Given its structural similarity to ibuprofen, the compound may possess anti-inflammatory and analgesic properties. Further studies could explore its efficacy in pain management and inflammation reduction.

Ulcerogenic Index: Assessing the ulcerogenic index of the compound is crucial. Comparing it to established NSAIDs like indomethacin and celecoxib will provide insights into its gastrointestinal safety profile .

Other Biological Activities: Considering the diverse biological activities associated with tryptamine derivatives, investigations into potential effects on neurotransmission, mood modulation, and other physiological processes are warranted .

Synthetic Methods

The DCC-mediated coupling between carboxylic acids and amines is a convenient method for amide synthesis. DCC acts as a dehydrating agent, facilitating the formation of amide bonds. This approach is applicable to the preparation of various amides, including the compound [1,5].

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.

properties

IUPAC Name |

ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O3S2/c1-4-14-27-15-21(17-10-6-8-12-19(17)27)31-16(3)23(28)26-24-22(25(29)30-5-2)18-11-7-9-13-20(18)32-24/h6,8,10,12,15-16H,4-5,7,9,11,13-14H2,1-3H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXRGNNIDLGHDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

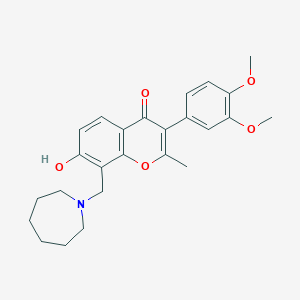

![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)

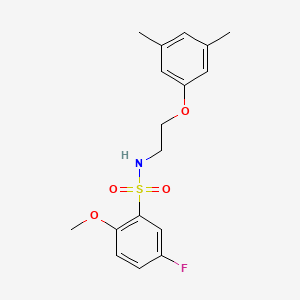

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)

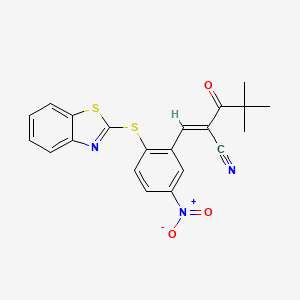

![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)

![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)

![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)